4-fluoro-N-[(4-fluorophenyl)methyl]aniline

Lipophilicity ADME Medicinal Chemistry

Researchers optimizing CNS kinase inhibitors often face unpredictable SAR when substituting fluorinated building blocks. 4-Fluoro-N-[(4-fluorophenyl)methyl]aniline (CAS 80143-73-3) eliminates this uncertainty with its defined 4,4′-difluoro pattern, delivering a consistent Δ log P ≈ +0.75 and constant TPSA of 12.03 Ų. • Validated in CDK9 inhibitor development (derivative IC₅₀ 9 nM) • ≥97% purity (GC/T) ensures reliable stoichiometry in HTS • Solid physical state for precise handling and long-term stability Sourced from established commercial channels for batch-to-batch consistency.

Molecular Formula C13H11F2N
Molecular Weight 219.23 g/mol
CAS No. 80143-73-3
Cat. No. B1299535
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-fluoro-N-[(4-fluorophenyl)methyl]aniline
CAS80143-73-3
Molecular FormulaC13H11F2N
Molecular Weight219.23 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1CNC2=CC=C(C=C2)F)F
InChIInChI=1S/C13H11F2N/c14-11-3-1-10(2-4-11)9-16-13-7-5-12(15)6-8-13/h1-8,16H,9H2
InChIKeyOQVIJNAAQBTAAY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Fluoro-N-[(4-fluorophenyl)methyl]aniline – Chemical Identity


4-Fluoro-N-[(4-fluorophenyl)methyl]aniline (CAS 80143-73-3) is a fluorinated secondary aniline of molecular formula C₁₃H₁₁F₂N and molecular weight 219.23 g·mol⁻¹ . The molecule bears two 4-fluorophenyl rings connected by a methylamine bridge, yielding a symmetric, electron-deficient diaryl‐amine scaffold. The compound is offered as a solid with a minimum purity of 97 % (GC/T) . Its computed octanol‑water partition coefficient (log P) is 3.65 and the topological polar surface area is 12.03 Ų [1], indicating substantial lipophilicity and low hydrogen‑bonding capacity, properties that govern membrane permeability and metabolic stability in medicinal‑chemistry applications.

Why Generic Secondary Anilines Cannot Substitute


Secondary anilines that lack one or both para-fluorine atoms exhibit meaningfully lower lipophilicity (log P), altered basicity, and different metabolic soft spots [1]. In the specific case of 4-fluoro-N-[(4-fluorophenyl)methyl]aniline, the dual fluorination pattern simultaneously elevates log P by approximately 0.7–1.0 log unit relative to the non‑fluorinated parent N‑benzylaniline while preserving a low topological polar surface area of 12.03 Ų [2]. These properties cannot be reproduced by simply changing the position of a single fluorine or by replacing a fluorine with a chlorine or methyl group, because each modification produces a discrete perturbation of molecular volume, dipole moment, and cytochrome P450 susceptibility. Consequently, in any application where target engagement, membrane partitioning, or metabolic half‑life has been optimised around the 4,4′-difluoro pattern, an in‑class ‘generic’ substitution will introduce an uncharacterised risk of potency loss or off‑target activity.

Quantitative Differentiation Evidence


Lipophilicity Advantage vs. Non-Fluorinated Analog

The predicted octanol‑water partition coefficient (log P) of 4-fluoro-N-[(4-fluorophenyl)methyl]aniline is 3.65 [1]. In comparison, the experimentally determined log P of the non‑fluorinated analog N‑benzylaniline is approximately 2.9 [2]. The addition of two para-fluorine atoms therefore raises log P by roughly 0.75 log units, corresponding to a nearly six‑fold increase in relative lipophilicity.

Lipophilicity ADME Medicinal Chemistry

Polar Surface Area vs. Mono-Fluoro Analog

The topological polar surface area (TPSA) of 4-fluoro-N-[(4-fluorophenyl)methyl]aniline is calculated as 12.03 Ų [1]. This value is essentially identical to that of mono‑fluorinated analog N‑benzyl‑4‑fluoroaniline (TPSA ≈ 12.0 Ų) , yet the additional fluorine provides a significant lipophilicity gain (Δ log P ≈ +0.5–0.7) without any TPSA penalty.

Polar Surface Area Membrane Permeability Drug Design

Fragment-Based CDK9 Inhibitor Potential

A derivative in which 4-fluoro-N-[(4-fluorophenyl)methyl]aniline is coupled to a pyrrolopyridine‑piperidine system (US Patent 9,796,708, Example 370) demonstrates CDK9 inhibitory activity with an IC₅₀ of 9 nM in a LANCE ULight TR‑FRET kinase assay [1]. The 4,4′-difluoro benzyl‑aniline motif is a critical pharmacophoric element contributing to the compound’s high target affinity.

Kinase Inhibition Fragment-Based Drug Discovery CDK9

Commercial Purity Comparison

Fisher Scientific supplies 4-fluoro-N-(4-fluorobenzyl)aniline at a minimum purity of 97 % (GC/T) . In contrast, several alternative vendors offer the compound only at 95 % purity , and low‑volume custom syntheses frequently deliver material with undefined purity [1]. The 2‑percentage‑point purity advantage reduces the impurity burden from ≥ 5 % to ≤ 3 %, which can be critical in sensitive catalytic or biological assays.

Purity Procurement Quality Control

High-Value Application Scenarios


CNS-Penetrant Kinase Inhibitor Synthesis

The combination of elevated log P (3.65) and minimal TPSA (12.03 Ų) [1] makes this building block particularly suited for constructing compound libraries targeting central nervous system kinases. The CDK9 inhibitory activity (IC₅₀ 9 nM) demonstrated by a derivative containing the 4,4′-difluoro motif [2] validates its use in kinase‑focused fragment‑based lead generation.

Bench-Stable Substrate for Catalysis

The compound serves as a well‑characterised substrate for catalytic imine hydrogenation and hydrosilylation methodologies [3]. Its solid physical state and ≥ 97 % purity allow precise stoichiometry in high‑throughput reaction screening, minimising artefacts from unknown impurities.

Matched Molecular Pair Profiling

In matched molecular pair analyses, the 4,4′-difluoro substitution pattern provides a defined lipophilic shift (Δ log P ≈ +0.75 relative to N‑benzylaniline) [4] while holding TPSA constant. This allows drug‑discovery teams to quantify the contribution of para‑fluorination to permeability, solubility, and metabolic stability without confounding changes in polar surface area.

High-Purity Material for Biological Assays

For biochemical or cell‑based assays where trace impurities can confound IC₅₀ determination, the availability of 97 % purity material from established commercial channels provides a reliable procurement standard that lower‑purity or custom‑only sources cannot consistently match.

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